

What is Vanillylamine-d3 Hydrochloride and its chemical properties

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Compound of Interest

Compound Name: Vanillylamine-d3 Hydrochloride

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Vanillylamine-d3 Hydrochloride: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vanillylamine-d3 Hydrochloride is a deuterated form of vanillylamine hydrochloride, an important intermediate in the biosynthesis of capsaicin, the compound responsible for the pungency of chili peppers.[1] Its isotopic labeling makes it a valuable tool in metabolic research, pharmacokinetic studies, and as an internal standard for quantitative analysis of vanillylamine and related compounds. This guide provides an in-depth overview of its chemical properties, synthesis, analytical methods, and biological significance.

Chemical Properties

Vanillylamine-d3 Hydrochloride is the hydrochloride salt of vanillylamine where the three hydrogen atoms of the methoxy group are replaced with deuterium. This isotopic substitution results in a higher molecular weight compared to the non-deuterated form, which is useful for its identification and quantification in mass spectrometry-based analytical methods.[2]

Table 1: Chemical and Physical Properties of **Vanillylamine-d3 Hydrochloride** and Vanillylamine Hydrochloride



Property	Vanillylamine-d3 Hydrochloride	Vanillylamine Hydrochloride
Molecular Formula	C ₈ H ₉ D ₃ CINO ₂ [3]	C ₈ H ₁₂ CINO ₂ [4]
Molecular Weight	192.66 g/mol [3]	189.64 g/mol [4][5]
CAS Number	1217899-51-8	7149-10-2[4][5]
Appearance	White to Off-White Solid	Solid powder[4]
Melting Point	Data not available (expected to be similar to the non- deuterated form)	220-221 °C[6]
Solubility	Data not available (expected to be similar to the non- deuterated form)	Soluble in water
Purity	≥97% (typical)[5]	>98% (typical)[4]
Storage	Store at -20°C, protect from moisture	Dry, dark, and at 0-4°C for short term or -20°C for long term[4]

Experimental Protocols Synthesis of Vanillylamine-d3 Hydrochloride

The synthesis of **Vanillylamine-d3 Hydrochloride** can be adapted from established methods for the synthesis of vanillylamine hydrochloride and deuterated vanillin.[7] The general approach involves the deuteration of a vanillin precursor followed by reductive amination.

Materials:

- 4-Hydroxybenzaldehyde
- Bromine
- Deuterated methanol (CD₃OD)

Foundational & Exploratory





- Sodium deuteroxide (NaOD) in D2O
- Hydroxylamine hydrochloride
- Palladium on carbon (Pd/C) catalyst
- Hydrogen gas (H₂)
- Hydrochloric acid (HCl)
- Glacial acetic acid
- Acetone
- Ethanol

Procedure:

- Synthesis of Vanillin-d3: A common precursor for the synthesis is deuterated vanillin ([d3]-vanillin). One method involves the reaction of 4-hydroxybenzaldehyde with bromine and deuterated methanol, followed by the addition of sodium deuteroxide.[7] This introduces the deuterated methoxy group.
- Formation of Vanillin-d3 Oxime: The resulting vanillin-d3 is then reacted with hydroxylamine hydrochloride in a suitable solvent like ethanol to form vanillin-d3 oxime.
- Reductive Amination: The vanillin-d3 oxime is subsequently hydrogenated in the presence of a palladium on carbon (Pd/C) catalyst and hydrogen gas in an acidic medium, such as glacial acetic acid containing hydrochloric acid.[8] This step reduces the oxime to the corresponding amine.
- Formation of the Hydrochloride Salt: After the reduction is complete, the catalyst is filtered off. The filtrate is then treated with a concentrated solution of hydrochloric acid to precipitate **Vanillylamine-d3 Hydrochloride**.
- Purification: The precipitated solid is collected by filtration, washed with a cold solvent like acetone, and dried under vacuum to yield the final product.[8]



Analytical Methods

High-Performance Liquid Chromatography (HPLC)

HPLC is a standard method for assessing the purity of **Vanillylamine-d3 Hydrochloride** and for its quantification in biological samples.

- Column: A reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 μm particle size) is typically used.
- Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., methanol or acetonitrile) is commonly employed.
- Detection: UV detection at a wavelength of approximately 280 nm is suitable for vanillylamine.
- Internal Standard: For quantitative analysis, a non-deuterated vanillylamine standard can be used, or another deuterated analog if available.
- Sample Preparation: Samples are typically dissolved in the mobile phase, filtered, and then injected into the HPLC system. For biological matrices, a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) may be necessary to remove interfering substances.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for confirming the structure and isotopic labeling of **Vanillylamine-d3 Hydrochloride**.

- ¹H NMR: The proton NMR spectrum will show the characteristic aromatic and benzylic proton signals of the vanillylamine structure. The absence of a signal for the methoxy protons (around 3.8 ppm) and the presence of a residual solvent peak for non-deuterated methanol would confirm the successful deuteration at the methoxy group.
- ¹³C NMR: The carbon NMR spectrum will show the expected signals for the carbon atoms in the molecule.
- Sample Preparation: A small amount of the sample is dissolved in a deuterated solvent (e.g., D₂O or DMSO-d₆) and placed in an NMR tube for analysis.



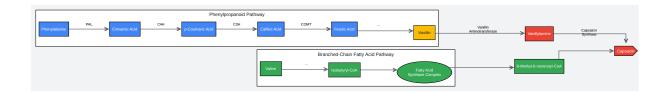
Biological Significance and Signaling Pathways

Vanillylamine is a key intermediate in the biosynthesis of capsaicinoids in chili peppers.[1] This pathway involves the convergence of the phenylpropanoid pathway, which produces vanillylamine, and the branched-chain fatty acid pathway.

The biosynthesis of vanillylamine starts from the amino acid phenylalanine and proceeds through several enzymatic steps to produce vanillin. Vanillin is then converted to vanillylamine by the enzyme vanillin aminotransferase.[1] Finally, capsaicin synthase catalyzes the condensation of vanillylamine with 8-methyl-6-nonenoyl-CoA to form capsaicin.

Recent studies have also indicated that vanillylamine produced by gut microbiota can have biological effects, such as alleviating myelosuppression induced by chemotherapy.[9] This has opened new avenues for research into the therapeutic potential of vanillylamine. The biological activity of vanillylamine and its derivatives is often mediated through the transient receptor potential vanilloid 1 (TRPV1) channel, which is also the primary receptor for capsaicin.

Below is a diagram illustrating the capsaicin biosynthesis pathway, highlighting the role of vanillylamine.



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